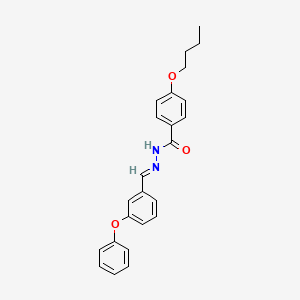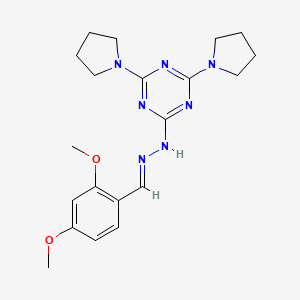
N-(3-hydroxy-2-pyridinyl)-4-methoxybenzenesulfonamide
説明
N-(3-hydroxy-2-pyridinyl)-4-methoxybenzenesulfonamide, also known as HPS, is a chemical compound that has been widely studied for its potential use in various scientific research applications. HPS is a sulfonamide compound that contains a pyridine ring and a methoxybenzene ring, which makes it a useful tool for researchers in the fields of chemistry, biology, and pharmacology.
科学的研究の応用
N-(3-hydroxy-2-pyridinyl)-4-methoxybenzenesulfonamide has been used in various scientific research applications due to its unique chemical properties. For example, this compound has been used as a fluorescent probe to detect metal ions such as zinc, copper, and iron in biological systems. This compound has also been used as a ligand for the preparation of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. Furthermore, this compound has been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes.
作用機序
The mechanism of action of N-(3-hydroxy-2-pyridinyl)-4-methoxybenzenesulfonamide depends on its specific application. For example, as a fluorescent probe for metal ions, this compound binds to the metal ion and undergoes a change in fluorescence intensity that can be detected using spectroscopic techniques. As a ligand for MOFs, this compound coordinates with metal ions to form a stable framework. As an inhibitor of carbonic anhydrase, this compound binds to the enzyme and inhibits its activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on its application. For example, as a fluorescent probe for metal ions, this compound has been used to detect changes in metal ion concentrations in biological systems. As a ligand for MOFs, this compound has been shown to have high adsorption capacity for gases such as carbon dioxide. As an inhibitor of carbonic anhydrase, this compound has been studied for its potential use in the treatment of diseases such as glaucoma and epilepsy.
実験室実験の利点と制限
N-(3-hydroxy-2-pyridinyl)-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. For example, this compound is a stable compound that can be easily synthesized and purified. This compound is also a fluorescent probe that can be used to detect metal ions in real-time. However, this compound also has some limitations. For example, this compound may not be suitable for certain applications due to its specific chemical properties. Furthermore, this compound may have limited solubility in certain solvents, which may affect its performance in lab experiments.
将来の方向性
There are several future directions for the study of N-(3-hydroxy-2-pyridinyl)-4-methoxybenzenesulfonamide. For example, further research is needed to explore the potential use of this compound as an inhibitor of carbonic anhydrase in the treatment of diseases such as glaucoma and epilepsy. Furthermore, this compound could be used as a ligand for the preparation of MOFs with specific properties for gas storage and separation. Additionally, this compound could be further modified to improve its selectivity and sensitivity for the detection of metal ions in biological systems.
Conclusion
In conclusion, this compound, or this compound, is a useful tool for researchers in the fields of chemistry, biology, and pharmacology. This compound has been widely studied for its potential use in various scientific research applications, including as a fluorescent probe for metal ions, a ligand for MOFs, and an inhibitor of carbonic anhydrase. Further research is needed to explore the potential of this compound in these and other applications.
特性
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-18-9-4-6-10(7-5-9)19(16,17)14-12-11(15)3-2-8-13-12/h2-8,15H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQBWCNAGIPSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide](/img/structure/B3860994.png)
![4-[(2-methylphenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B3861000.png)

![N-[(4-morpholinylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B3861012.png)
![7-[(5-butylpyridin-2-yl)carbonyl]-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3861019.png)
![2-[(2-methylphenyl)amino]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B3861023.png)

![2-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]-1-phenylethanol](/img/structure/B3861045.png)
![3-[(5-bromo-2-pyridinyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3861052.png)



